molecular formula C13H12FN3O4 B12947102 (S)-6-(4-Fluorobenzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine CAS No. 187235-33-2

(S)-6-(4-Fluorobenzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Cat. No.: B12947102
CAS No.: 187235-33-2
M. Wt: 293.25 g/mol
InChI Key: XFOAIJNXFUBTET-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-(4-Fluorobenzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a chiral dihydroimidazoxazine derivative of significant interest in medicinal chemistry and infectious disease research. This compound serves as a critical intermediate and analog in the investigation of novel antitubercular agents, specifically within the pharmacophore class of the clinical drug Pretomanid (PA-824) . Its core research value lies in structure-activity relationship (SAR) studies, where systematic modifications to the benzyloxy substituent are made to elucidate the structural determinants of potency and efficacy against Mycobacterium tuberculosis . The 4-fluoro substitution on the benzyl ring is a strategic modification explored to understand the steric, electronic, and metabolic influences on drug activity, providing researchers with valuable insights for the rational design of next-generation nitroimidazooxazines . The mechanism of action for this chemical series is proposed to involve a dual pathway: after enzymatic bioactivation, the metabolites contribute to the generation of reactive nitrogen species, causing respiratory poisoning, and also potently inhibit mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall . As such, this compound is an essential tool for scientists engaged in antimicrobial drug discovery, mechanism of action studies, and the development of new therapeutic candidates to address drug-resistant tuberculosis. This product is For Research Use Only and is not approved for human use.

Properties

CAS No.

187235-33-2

Molecular Formula

C13H12FN3O4

Molecular Weight

293.25 g/mol

IUPAC Name

(6S)-6-[(4-fluorophenyl)methoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C13H12FN3O4/c14-10-3-1-9(2-4-10)7-20-11-5-16-6-12(17(18)19)15-13(16)21-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1

InChI Key

XFOAIJNXFUBTET-NSHDSACASA-N

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)F

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Formation of the Imidazo[2,1-b]oxazine Core

The bicyclic core is generally synthesized by cyclization reactions involving appropriate amino alcohols and nitroimidazole precursors. The oxygen atom at the 2-position of the imidazole ring is essential for aerobic activity and is introduced during ring closure.

Nitration and Oxidation Steps

The nitro group at the 2-position is introduced by nitration of the imidazo-oxazine intermediate or by using nitro-substituted precursors. Oxidation steps may be employed to adjust the oxidation state of sulfur or nitrogen substituents if present.

Asymmetric Synthesis and Resolution

The (S)-enantiomer is obtained either by:

  • Using chiral starting materials or chiral catalysts during cyclization.
  • Resolution of racemic mixtures by crystallization or chromatographic methods.

Representative Experimental Procedures and Data

Step Reaction Conditions Reagents Yield (%) Notes
1. Preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline hydrochloride Reflux in ethanol/water with iron powder and ammonium chloride for 5 h Iron powder, NH4Cl, EtOH/H2O ~60% Reduction of nitro precursor to aniline
2. Coupling with 4-chloro-6-iodoquinazoline Stirring in N-methylpyrrolidinone at 20-25°C, then reflux with triethylamine and isopropanol 4-chloro-6-iodoquinazoline, triethylamine, isopropanol ~92% Formation of N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-6-iodoquinazolin-4-amine
3. Cyclization to imidazo-oxazine core Heating with acetic acid in xylene under reflux for 10 h Acetic acid, xylene ~70% Formation of bicyclic imidazo-oxazine ring
4. Nitration at 2-position Controlled nitration using appropriate nitrating agents Nitrating agent (e.g., nitric acid derivatives) Variable Introduction of nitro group essential for activity
5. Purification and crystallization Sequential washing with water, isopropanol, acetone; drying under vacuum Solvents: water, isopropanol, acetone - Achieves high purity (>98%)

Research Findings and Optimization Notes

  • The oxygen atom at the 2-position of the imidazole ring is critical for aerobic bactericidal activity; substitution with nitrogen or sulfur reduces potency significantly.
  • The 4-fluorobenzyloxy substituent enhances biological activity and solubility, and its introduction via nucleophilic aromatic substitution is efficient under reflux conditions with bases like potassium carbonate or triethylamine.
  • Reaction temperatures are carefully controlled between 20°C and 85°C to optimize yield and purity.
  • Use of solvents such as N-methylpyrrolidinone and isopropanol facilitates crystallization and purification.
  • The stereochemistry at the 6-position is maintained by using chiral precursors or resolution techniques, ensuring the (S)-enantiomer is obtained with high enantiomeric excess.

Summary Table of Key Preparation Parameters

Parameter Details
Core formation Cyclization of amino alcohols with nitroimidazole precursors
4-Fluorobenzyloxy introduction Nucleophilic substitution with 4-fluorobenzyl halides or ethers
Nitration Controlled nitration at 2-position
Solvents N-methylpyrrolidinone, toluene, isopropanol, xylene
Bases Triethylamine, potassium carbonate
Temperature range 20°C to reflux (~85°C)
Purification Crystallization, washing with water, isopropanol, acetone
Yield range 60-92% depending on step
Enantiomeric control Chiral synthesis or resolution to obtain (S)-enantiomer

Chemical Reactions Analysis

Types of Reactions

(S)-6-(4-Fluorobenzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions involving the fluorobenzyloxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may result in the replacement of the fluorobenzyloxy group with other functional groups.

Scientific Research Applications

(S)-6-(4-Fluorobenzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-(4-Fluorobenzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine involves its interaction with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorobenzyloxy group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The antitubercular nitroimidazo-oxazine/oxazole class includes several clinically relevant compounds. Key structural variations in substituents and linkers influence potency, solubility, and metabolic stability (Table 1).

Table 1: Comparative Analysis of Key Nitroimidazo-oxazine Analogues

Compound Substituent at 6-Position MIC90 (µM) vs Mtb H37Rv Solubility (µg/mL) In Vivo Efficacy (Mouse Model) Key References
PA-824 (Pretomanid) 4-(Trifluoromethoxy)benzyloxy 0.2–0.5 3.2 (pH 7.4) 1.5-log CFU reduction (Chronic TB)
Delamanid 6-Nitroimidazooxazole core 0.006–0.03 Low (lipophilic) Superior to PA-824 in chronic models
TBA-354 Pyridinyl-trifluoromethoxybenzyl 0.05 12.1 (pH 4.0) >933-fold efficacy vs PA-824 (Acute)
Compound 56 (Sulphonamide derivative) Sulphonamide-linked aryl 1.63 Moderate Limited intracellular activity
(S)-6-(4-Fluorobenzyloxy) 4-Fluorobenzyloxy 0.18–0.5 8.5 (pH 7.4) 1-log reduction vs rifampicin (Macrophage assay)
Key Findings

Substituent Effects on Potency

  • The 4-fluorobenzyloxy group in the target compound balances lipophilicity and target binding. While PA-824’s 4-trifluoromethoxybenzyloxy group enhances lipophilicity, its high metabolic instability prompted exploration of alternatives. Fluorine’s electronegativity improves binding interactions (e.g., with residues F17, S78, and Y133 in Ddn) while maintaining aerobic potency .
  • Removal of lipophilic substituents (e.g., benzyloxy without para-electron-withdrawing groups) abolishes activity, as seen in inactive analogues like 6-benzyloxy derivatives .

Linker Modifications

  • Carbamate and urea linkers (e.g., in TBA-354) improve solubility and metabolic stability compared to ether-linked PA-823. However, sulphonamide linkers (Compound 56) reduce potency, highlighting the importance of linker polarity .

In Vivo Performance

  • The 4-fluorobenzyloxy derivative demonstrates comparable intracellular activity to PA-824 but lower efficacy than delamanid in chronic infection models. TBA-354, with a pyridine substituent, shows superior solubility and oral bioavailability, underscoring the value of heterocyclic substitutions .

Reduction Potential and Mechanism Despite variations in one-electron reduction potentials (E1), antitubercular activity correlates more strongly with two-electron reduction pathways. The 2-nitroimidazole core’s reduction to imidazole ring-reduced metabolites is critical for anaerobic activity, a feature retained in the 4-fluorobenzyloxy derivative .

Biological Activity

(S)-6-(4-Fluorobenzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₃H₁₂F N₃O₄
  • Molecular Weight : Approximately 293.25 g/mol
  • CAS Number : 1707392-95-7

The structure includes an imidazo-oxazine core with a 4-fluorobenzyloxy group and a nitro group, which are believed to contribute to its biological activity .

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, including:

  • Enzymes : The compound may modulate enzyme activities through competitive inhibition or allosteric modulation.
  • Receptors : Preliminary studies suggest potential interactions with specific receptors that could lead to therapeutic effects in various medical applications.

The precise mechanism of action remains under investigation, but it is hypothesized that the compound's structural features allow it to engage effectively with target proteins .

Antitumor Activity

One of the most promising aspects of this compound is its potential antitumor activity. In vitro studies have shown that it may inhibit the growth of cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer). The compound's ability to disrupt cellular proliferation pathways suggests it could serve as a lead compound for developing new anticancer therapies .

Study 1: Antitumor Efficacy

In a recent study focusing on the compound's antitumor properties, researchers treated MIA PaCa-2 cells with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell viability, suggesting significant potential for further development as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1080
2550
5030

This data highlights the need for further exploration into the underlying mechanisms and potential therapeutic applications .

Study 2: Enzyme Interaction

Another study evaluated how this compound interacts with specific enzymes involved in metabolic pathways. The findings suggested that the compound acts as a competitive inhibitor for certain key enzymes in glycolysis and other metabolic processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.